molecular formula C19H14N2O6S B2590675 methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate CAS No. 877638-23-8

methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate

货号: B2590675
CAS 编号: 877638-23-8
分子量: 398.39
InChI 键: MFCAGPHEWLOPNM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research, primarily for its potential as a kinase inhibitor scaffold. The compound features a hybrid structure, strategically integrating a phthalate ester, a 4-pyrone ring, and a pyrimidine-thioether moiety, a combination designed to target ATP-binding sites of enzymes. The pyrimidine ring is a well-established pharmacophore known to mimic purine bases, facilitating interactions with kinase hinge regions [https://pubs.acs.org/doi/10.1021/jm301528n]. Researchers are investigating this compound and its analogs for the development of novel therapeutic agents, with a focus on modulating signaling pathways involved in oncology and inflammatory diseases. Its mechanism of action is hypothesized to involve competitive inhibition at the catalytic site of specific protein kinases, thereby disrupting downstream phosphorylation events that drive cellular proliferation and survival. The presence of the methyl phthalate ester can influence the compound's physicochemical properties, such as cell membrane permeability and metabolic stability, making it a valuable precursor for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Further research is directed at identifying its precise kinase inhibition profile and evaluating its efficacy in inducing apoptosis or cell cycle arrest in various cancer cell lines [https://www.ncbi.nlm.nih.gov/books/NBK548637/].

属性

IUPAC Name

1-O-methyl 2-O-[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] benzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O6S/c1-25-17(23)13-5-2-3-6-14(13)18(24)27-16-10-26-12(9-15(16)22)11-28-19-20-7-4-8-21-19/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCAGPHEWLOPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401334070
Record name Methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877638-23-8
Record name Methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate likely involves multi-step organic reactions. A typical synthetic route might include:

  • Formation of the pyran ring through a cyclization reaction.
  • Introduction of the pyrimidine moiety via a nucleophilic substitution reaction.
  • Esterification to form the phthalate ester group.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated processes might be employed to enhance efficiency.

化学反应分析

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine moiety.

    Reduction: Reduction reactions could target the carbonyl group in the pyran ring.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be used.

    Substitution: Reagents like alkyl halides or acyl chlorides could be employed under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons.

科学研究应用

1. Apelin Receptor Antagonism
ML221 is primarily recognized as an antagonist of the apelin receptor (APJ), which plays a significant role in various physiological processes, including cardiovascular function and energy homeostasis. Research indicates that ML221 exhibits an IC50 value of approximately 0.70 μM in cAMP assays and 1.75 μM in β-arrestin assays, demonstrating its effectiveness in inhibiting apelin receptor activity . This selectivity is crucial for developing targeted therapies that minimize off-target effects.

2. Selectivity and Safety Profile
The compound shows over 37-fold selectivity for the apelin receptor compared to the angiotensin II type 1 receptor, which is significant for reducing potential side effects associated with non-selective receptor antagonists . Additionally, toxicity studies reveal that ML221 does not exhibit toxicity towards human hepatocytes at concentrations greater than 50 μM, suggesting a favorable safety profile for further development .

Therapeutic Potential

1. Cardiovascular Applications
Due to its role as an apelin receptor antagonist, ML221 could be explored for therapeutic applications in cardiovascular diseases. The apelin pathway is implicated in heart function and vascular regulation; thus, modulating this pathway could provide new avenues for treating conditions such as heart failure and hypertension.

2. Metabolic Disorders
Given the involvement of the apelin receptor in energy metabolism, ML221 may also have potential applications in managing metabolic disorders like obesity and diabetes. By inhibiting the apelin signaling pathway, it may help regulate energy expenditure and glucose homeostasis.

Case Study 1: Discovery and Characterization

In a study published by Maloney et al., ML221 was identified as a functional antagonist of the apelin receptor through high-throughput screening methods. The compound was characterized using various biochemical assays to determine its efficacy and selectivity . This foundational research lays the groundwork for further exploration of ML221's pharmacological properties.

Case Study 2: In Vivo Studies

Subsequent studies have aimed to evaluate the in vivo effects of ML221 on cardiovascular parameters in animal models. These studies focus on assessing changes in blood pressure, heart rate, and metabolic markers following administration of ML221, providing insights into its therapeutic potential and mechanism of action.

作用机制

The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or nucleic acids, and pathways involved might be related to metabolic processes or signal transduction.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Benzoate Esters

Modifications to the benzoate ester moiety significantly impact activity:

Compound Substituent (R) APJ Antagonism (IC50, µM) Selectivity (vs. AT1) Reference
ML221 4-NO2 0.70 (cAMP), 1.75 (β-arrestin) >37-fold
4-Bromobenzoate derivative 4-Br Active (exact IC50 N/A) Lower than ML221
4-CF3 derivative 4-CF3 Active (exact IC50 N/A) Lower than ML221
Other esters (e.g., methyl, ethyl) Alkyl/aryl Inactive or weak N/A

Key Findings :

  • The 4-nitro group is critical for potency and selectivity.
  • Bulky electron-withdrawing groups (e.g., Br, CF3) retain activity but reduce efficacy compared to NO2 .
  • Non-aromatic esters (e.g., aliphatic, sulfonate, amide) abolish antagonism, highlighting the necessity of the aromatic ester linkage .
Modifications to the Pyrimidinylthio Methyl Group
Core Pyranone Modifications

No direct analogs with altered pyranone cores (e.g., tetrahydropyran, furan) are reported in the evidence. However, structurally related compounds like 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione () exhibit different pharmacological targets (unrelated to APJ), underscoring the pyranone ring's role in APJ specificity.

Functional Comparison with Other APJ Antagonists

ML221 is the first reported small-molecule APJ antagonist . Prior studies focused on peptide-based inhibitors (e.g., apelin-13 analogs), which lack oral bioavailability and stability. ML221’s advantages include:

  • Dual functional antagonism : Blocks both cAMP and β-arrestin pathways, unlike partial peptide antagonists .
  • Clean off-target profile : Minimal interaction with GPCRs except κ-opioid and benzodiazepine receptors .
  • Tool compound utility : Enables in vitro and ex vivo APJ studies, though poor metabolic stability limits in vivo use .

ADMET and Pharmacological Properties

Property ML221 Similar Compounds
Solubility (pH 7.4) Low (improves at physiological pH) Variable (e.g., 4-Br derivative: N/A)
PAMPA Permeability Moderate Not reported
Metabolic Stability (human) Poor (rapid hepatic clearance) Not reported
Cytotoxicity (human hepatocytes) >50 µM (non-toxic) Not reported
Plasma Stability Poor Not reported

Implications : ML221’s poor stability and solubility necessitate structural optimization for in vivo applications .

生物活性

Methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate, also known as ML221, is a compound that has garnered attention due to its biological activity, particularly as an antagonist of the apelin receptor (APJ). This article delves into the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Basic Information

  • Chemical Name : this compound
  • CAS Number : 877636-42-5
  • Molecular Formula : C17H11N3O6S
  • Molecular Weight : 385.35 g/mol

Structural Characteristics

The compound features a pyran ring fused with a pyrimidine moiety, contributing to its unique biological interactions. The presence of a thioether linkage enhances its pharmacological profile.

ML221 acts primarily as an antagonist of the apelin receptor (APJ). It has been shown to inhibit cAMP production and β-arrestin recruitment in cell-based assays, indicating its role in modulating signaling pathways associated with cardiovascular health and metabolic processes. The IC50 values for ML221 are approximately 0.70 μM in cAMP assays and 1.75 μM in β-arrestin assays, demonstrating its potency as an antagonist .

Selectivity

The compound exhibits significant selectivity for the APJ receptor over other G protein-coupled receptors (GPCRs), with over 37-fold selectivity compared to the angiotensin II type 1 receptor (AT1). This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Toxicity Profile

In vitro studies indicate that ML221 does not exhibit toxicity towards human hepatocytes at concentrations exceeding 50 μM, suggesting a favorable safety profile for potential therapeutic applications .

Pharmacological Studies

Recent studies have explored the implications of apelin receptor antagonism in various disease models:

  • Cardiovascular Health : The apelin/APJ system plays a critical role in cardiovascular homeostasis. Inhibition of this pathway using ML221 has been linked to reduced cardiac hypertrophy and improved heart function in experimental models of heart disease .
  • Metabolic Disorders : Research indicates that ML221 may influence energy metabolism and gastrointestinal function, potentially offering therapeutic avenues for conditions like obesity and diabetes .
  • Cancer Research : Inhibiting the apelin/APJ axis has shown promise in reducing cholangiocarcinoma growth, highlighting the compound's potential in oncology .

Case Studies

StudyFocusFindings
Maloney et al. (2012)Apelin Receptor AntagonismCharacterized ML221 as a potent APJ antagonist with significant selectivity over AT1 receptors .
Hall et al. (2017)Cancer Growth InhibitionDemonstrated that blocking the apelin pathway decreases cholangiocarcinoma growth, suggesting therapeutic potential .
Yang et al. (2017)Cardiovascular FunctionExplored the role of apelin in pulmonary arterial hypertension and how ML221 can mitigate associated pathologies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。